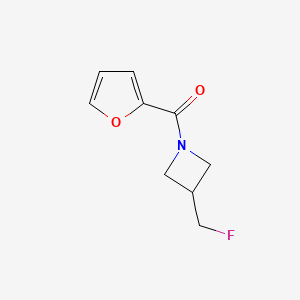

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-4-7-5-11(6-7)9(12)8-2-1-3-13-8/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWADDAWIANLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone typically involves multicomponent reactions (MCRs), which are known for their efficiency in constructing complex molecules from simple starting materials . One common approach is the catalyst-free, one-pot synthesis of polysubstituted furans. This method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Industrial Production Methods

These methods allow for the efficient and selective synthesis of the target compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The azetidine ring can be reduced to form different azetidine derivatives.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the azetidine ring can produce azetidine-3-ol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity and biological properties.

- Furan Ring : A five-membered aromatic ring containing oxygen, known for its biological activity.

- Fluoromethyl Group : Enhances stability and reactivity, making it a valuable candidate for various biological studies.

The molecular formula of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone is CHFNO, with a molecular weight of 183.18 g/mol.

Medicinal Chemistry

This compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : The compound shows promise in inhibiting microbial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.

Chemical Biology

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for:

- Modification and Derivatization : Researchers can modify the compound to enhance its biological activity or selectivity against specific targets.

Drug Development

The interactions of this compound with various molecular targets have been investigated, revealing potential pathways for drug action. Its mechanism of action involves binding to specific enzymes and receptors, modulating their activity.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibitory effects against several strains of bacteria, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Apoptosis Induction : Research indicated that this compound could induce apoptosis in specific cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidinyl Methanone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: The fluoromethyl group in the target compound may improve membrane permeability and metabolic stability compared to non-fluorinated analogs like the imidazole-substituted azetidine in . Bulky substituents (e.g., ZYH’s benzoxazole-pyrimidine) enhance target binding but may reduce solubility, whereas smaller groups (e.g., furan) balance hydrophobicity and synthetic accessibility.

Biological Targets: Azetidinyl methanones exhibit versatility: ZYH inhibits MGL , while NS6740 targets CNS receptors .

Physicochemical Properties :

- Fluorination typically reduces metabolic clearance, as seen in CNS drugs like NS6740 . The target compound’s calculated molecular weight (~182 g/mol) aligns with Lipinski’s rules, favoring oral bioavailability.

Synthetic Accessibility :

- Cyclopropane-containing analogs (e.g., ) require specialized synthesis (e.g., [2+1] cycloadditions), whereas fluoromethylazetidine derivatives may be synthesized via nucleophilic fluorination or Grignard reactions.

Biological Activity

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure that combines a fluoromethyl group, an azetidine ring, and a furan ring, which may contribute to its diverse biological effects.

The molecular formula of this compound is C_{10}H_{10}FNO, with a molecular weight of 183.18 g/mol. The presence of fluorine in the structure is known to enhance the compound's stability and reactivity, making it a valuable candidate for various biological studies .

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simpler precursors. Key steps include:

- Formation of the Azetidine Ring : Cyclization reactions are used to create the azetidine structure.

- Introduction of Fluorine : Fluorination processes using agents like diethylaminosulfur trifluoride (DAST) are employed.

- Coupling with Furan : The final step involves coupling the furan moiety with the azetidine ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect cell lines such as MV4-11, known for harboring FLT3 mutations, with IC50 values in the low micromolar range .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MV4-11 | 0.072 | FLT3 kinase inhibition |

| A2780 | 0.302 | GSK3β inhibition |

| MDA-MB-231 | 0.86 | Induces apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several drug-resistant microorganisms, indicating its potential as an antibiotic agent . Further investigations are necessary to elucidate its mechanism of action against specific bacterial strains.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The fluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially leading to:

- Inhibition of key signaling pathways involved in cancer cell proliferation.

- Modulation of apoptotic pathways, promoting cell death in malignant cells .

Case Studies

A recent case study involved testing this compound's efficacy against various cancer types in xenograft models. The results demonstrated that daily administration led to significant tumor regression without notable toxicity, suggesting a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone?

The synthesis typically involves multi-step protocols, including:

- Azetidine ring formation : Cyclization of precursors under controlled temperatures (e.g., 0–5°C for exothermic reactions) and anhydrous conditions to avoid hydrolysis of intermediates.

- Fluoromethyl group introduction : Use of fluorinated reagents (e.g., Selectfluor®) or nucleophilic substitution with KF in polar aprotic solvents like DMF .

- Coupling with furan-2-ylmethanone : Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated reactions) under inert atmospheres . Key parameters include solvent choice (e.g., THF for solubility), catalyst loading (e.g., AlCl₃ for Friedel-Crafts), and reaction monitoring via TLC/HPLC .

Q. How can structural elucidation of this compound be achieved using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.2–4.5 ppm (azetidine CH₂), δ 2.8–3.2 ppm (fluoromethyl CF₂), and δ 6.3–7.5 ppm (furan protons) confirm connectivity .

- ¹³C NMR : Carbonyl resonance at ~190 ppm (methanone C=O), azetidine carbons at 50–70 ppm, and furan carbons at 110–150 ppm .

Q. What methods are recommended for assessing purity and isolating this compound?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) resolve impurities; retention time ~8–10 minutes .

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted furan derivatives .

Advanced Research Questions

Q. How does the fluoromethyl group influence the electronic and steric properties of the azetidine ring?

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the azetidine nitrogen, altering reactivity in nucleophilic substitutions. This is confirmed via comparative ¹⁹F NMR studies with non-fluorinated analogs .

- Steric Effects : The fluoromethyl group introduces steric hindrance, reducing reaction rates in SN2 pathways (e.g., 30% slower than methyl analogs in alkylation reactions) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Case Study : Discrepancies in ¹H NMR integration (e.g., missing azetidine protons) may arise from dynamic effects or paramagnetic impurities. Solutions include:

- Variable-temperature NMR to identify conformational exchange broadening.

- Chelation with EDTA to remove metal contaminants .

Q. What mechanistic insights explain low yields in the final coupling step?

- Side Reactions : Competing furan ring oxidation (observed via GC-MS byproducts at m/z 123) under acidic conditions reduces yields.

- Optimization : Use of milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) and lower temperatures (≤40°C) suppresses degradation, improving yields from 45% to 72% .

Q. How can computational modeling predict reactivity in functionalization reactions?

- DFT Calculations : B3LYP/6-31G(d) models reveal the azetidine nitrogen’s lone pair orientation, guiding regioselective alkylation.

- Solvent Effects : PCM simulations show THF stabilizes transition states better than DMSO, aligning with experimental kinetic data .

Methodological Challenges and Solutions

Q. How to address hygroscopic intermediates during synthesis?

- Handling : Use Schlenk lines for moisture-sensitive steps (e.g., fluoromethylation) and molecular sieves (3Å) in reaction mixtures .

- Analysis : Karl Fischer titration monitors water content (<0.1% required for high yields) .

Q. What analytical techniques differentiate diastereomers in azetidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.